9-Keto Risperidone
CAS No.: 1189516-65-1
Cat. No.: VC0029218
Molecular Formula: C23H25FN4O3
Molecular Weight: 424.476
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189516-65-1 |
---|---|
Molecular Formula | C23H25FN4O3 |
Molecular Weight | 424.476 |
IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione |
Standard InChI | InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3 |
Standard InChI Key | AUSFXKQDZJPCTA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Introduction
Chemical Identity and Structural Characteristics
9-Keto Risperidone is chemically known as 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione . This compound maintains the core structure of risperidone but features a significant modification with a ketone group at the 9-position of the pyridopyrimidine ring system. The compound is registered with CAS number 1189516-65-1 and has been cataloged in chemical databases with PubChem CID 44608359 . The molecular formula of 9-Keto Risperidone is C23H25FN4O3 with a precise molecular weight of 424.476 g/mol .
9-Keto Risperidone is also known by several synonyms including Keto paliper, Paliperidone ketone, and 9-Oxo risperidone . These alternative names reflect both its chemical relationship to the parent compound risperidone and its structural feature of having a ketone functional group at the 9-position.
Chemical Identifiers and Physical Properties
The following table summarizes the key chemical identifiers and properties of 9-Keto Risperidone:
Property | Value |
---|---|
IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione |
Molecular Formula | C23H25FN4O3 |
Molecular Weight | 424.476 g/mol |
CAS Number | 1189516-65-1 |
InChI | InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3 |
InChIKey | AUSFXKQDZJPCTA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
The compound features multiple functional groups including a ketone, an amide, a tertiary amine, a benzoxazole ring, and a fluorine substitution, contributing to its complex chemical behavior .
Structural Relationship to Risperidone
9-Keto Risperidone is structurally related to risperidone, which is chemically known as 3-[2-[4-(6-fluoro-1,2-benzisoxazole-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . The primary difference is the presence of a ketone group at the 9-position of the pyridopyrimidine moiety in 9-Keto Risperidone, whereas risperidone has a fully reduced tetrahydropyridopyrimidine ring system.
This structural difference is significant because it represents a potential metabolic pathway for risperidone in vivo. While 9-hydroxyrisperidone (paliperidone) is the main active metabolite of risperidone, further oxidation can lead to the formation of 9-Keto Risperidone as part of the metabolic cascade . Understanding these structural relationships is crucial for comprehensive pharmacokinetic profiling and quality control in pharmaceutical production.
Comparative Analysis with Related Compounds
Risperidone undergoes extensive metabolism in both humans and animal models. The metabolism primarily involves hydroxylation at the alicyclic part of the 6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one moiety, resulting in 9-hydroxyrisperidone as the main metabolite . Further metabolism can produce dihydroxy-risperidone and hydroxy-keto-risperidone derivatives, which are primarily eliminated via biliary excretion in rats .
The presence of the ketone group in 9-Keto Risperidone significantly alters its physicochemical properties compared to risperidone and 9-hydroxyrisperidone, potentially affecting its pharmacokinetic behavior and pharmacological activity.
Pharmaceutical Significance
9-Keto Risperidone holds significant importance in pharmaceutical research and quality control processes for several reasons. The compound is recognized as a potential impurity in risperidone formulations, making its identification and quantification essential for ensuring pharmaceutical quality and safety .
Impurities in pharmaceutical products can significantly impact drug safety, efficacy, and stability. As pharmaceutical regulatory frameworks become increasingly stringent, the identification, characterization, and control of impurities like 9-Keto Risperidone have become critical aspects of drug development and manufacturing processes.
Quality Control Considerations
Metabolic Context and Pharmacokinetic Implications
Understanding the formation and properties of 9-Keto Risperidone is important within the broader context of risperidone metabolism. Risperidone undergoes extensive metabolism, with multiple pathways identified across different species. In rats, the metabolism is particularly extensive, resulting in dihydroxy-risperidone and hydroxy-keto-risperidone derivatives .
The predominant excretion pathway for risperidone metabolites in rats is fecal (78-82% of the dose), which is related to extensive biliary excretion of metabolites (72-79% of the dose) . This suggests that ketone derivatives like 9-Keto Risperidone may follow similar excretion patterns, though specific data on 9-Keto Risperidone excretion is limited in the available literature.
Interspecies Differences in Metabolism
Research indicates significant interspecies differences in risperidone metabolism. While 9-hydroxyrisperidone is the main plasma metabolite in rats, dogs, and humans, the extent of further metabolism varies considerably between species . Rats demonstrate more extensive metabolism compared to dogs and humans, potentially producing higher levels of secondary metabolites like 9-Keto Risperidone.
These interspecies differences highlight the importance of comprehensive metabolic profiling during drug development and emphasize the potential challenges in extrapolating animal data to human clinical scenarios.
Analytical Methodologies
The detection and quantification of 9-Keto Risperidone typically employ sophisticated analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been utilized successfully for the analysis of risperidone and its metabolites in various matrices .
These analytical methods are critical for:
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Identification and quantification of 9-Keto Risperidone as an impurity in pharmaceutical formulations
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Monitoring the formation of 9-Keto Risperidone during stability studies
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Investigating the metabolic pathways of risperidone in preclinical and clinical studies
The development of sensitive and specific analytical methods for 9-Keto Risperidone detection contributes significantly to our understanding of risperidone metabolism and pharmaceutical quality control.
Method Development Considerations
When developing analytical methods for 9-Keto Risperidone, several factors require careful consideration:
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The structural similarity between 9-Keto Risperidone and other risperidone metabolites necessitates highly selective chromatographic conditions
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The presence of multiple functional groups in the molecule may influence its chromatographic behavior
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Potential stability issues during sample preparation and analysis must be addressed
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Appropriate internal standards or reference materials are required for accurate quantification
These considerations underscore the complexity of developing robust analytical methods for 9-Keto Risperidone detection and quantification in various matrices.
Future Research Directions
The current understanding of 9-Keto Risperidone would benefit from further research in several areas:
Such research would enhance our understanding of risperidone metabolism and potentially contribute to improved therapeutic approaches in psychiatric treatment.
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